5-FAM-Alkyne

Description

Definition and Classification in Fluorescein Derivatives

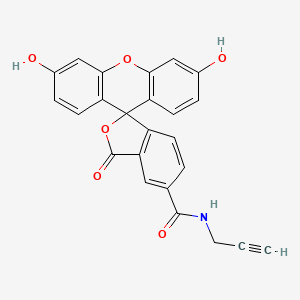

FAM alkyne, 5-isomer (C₂₄H₁₅NO₆; molecular weight 413.38 g/mol) is structurally defined by three critical components:

- Xanthene tricyclic core : Provides the fluorescent scaffold with conjugated π-electrons responsible for its absorption/emission properties.

- 5-position alkyne substituent : A terminal propargylamide group (-C≡CH) enabling CuAAC reactions.

- Ionizable hydroxyl groups : At the 3' and 6' positions, conferring pH-dependent fluorescence.

Classification :

| Feature | Classification |

|---|---|

| Chromophore system | Xanthene (triarylmethine) |

| Reactive group | Alkyne |

| Fluorescein isomer | 5-carboxy positional isomer |

This compound belongs to the third generation of fluorescein derivatives, distinguished by:

Historical Development of Bioorthogonal Alkyne Reagents

The evolution of FAM alkyne, 5-isomer reflects three pivotal phases in chemical biology:

Phase 1: Fluorescein Foundation (1871–2000)

- 1871: Adolf von Baeyer synthesizes fluorescein via phthalic anhydride/resorcinol condensation

- 1980s: Carboxyfluorescein (FAM) derivatives emerge for pH sensing and oligonucleotide labeling

- Limitations: Nonspecific lysine targeting via isothiocyanate groups

Phase 2: Click Chemistry Revolution (2001–2010)

Phase 3: Isomeric Precision (2011–Present)

- 2012: Lumiprobe introduces HPLC-purified 5-isomer with >97% purity, resolving historical issues of:

- 2021: ACS Chemical Reviews highlights fluorescein-alkyne conjugates as benchmark reagents for live-cell imaging

Structural Evolution Timeline :

Structure

3D Structure

Properties

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Activation and Coupling

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carboxyl activation | NHS (N-hydroxysuccinimide), EDC, HOBt | Performed in anhydrous DMF or DMSO |

| Coupling agent | Propargylamine | Stoichiometric or slight excess |

| Reaction conditions | Room temperature to 40°C, 2-24 hours | Inert atmosphere (N2 or Ar) recommended |

| pH | Slightly basic to neutral (pH 7-8) | To maintain fluorescein stability |

The reaction is monitored by TLC or HPLC to confirm completion. Excess reagents are removed by aqueous workup and organic extraction.

Purification

- Reverse-phase HPLC is commonly employed to separate the 5-isomer from other positional isomers and impurities.

- The purified compound is lyophilized or dried under vacuum to yield a yellow solid.

Stock Solution Preparation and Solubility Enhancement

The compound exhibits good solubility in aqueous buffers at pH > 8, alcohols, and polar aprotic solvents such as DMSO and DMF. For preparing stock solutions, the following guidelines apply:

| Amount of Compound | Desired Molarity | Volume of Solvent (mL) | Solvent Type |

|---|---|---|---|

| 1 mg | 1 mM | 2.4191 | DMSO or aqueous buffer |

| 5 mg | 5 mM | 2.4191 | DMSO or aqueous buffer |

| 10 mg | 10 mM | 2.4191 | DMSO or aqueous buffer |

- To enhance solubility, physical methods such as vortexing, ultrasound bath, or heating to 37°C may be applied.

- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

- Storage of stock solutions at -80°C is recommended for up to 6 months; at -20°C for up to 1 month.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 5-Carboxyfluorescein |

| Functional group introduced | Propargyl amide (alkyne) |

| Activation method | NHS ester or carbodiimide coupling |

| Coupling reagent | Propargylamine |

| Solvent | DMF, DMSO, aqueous buffers (pH > 8) |

| Reaction temperature | Room temperature to 40°C |

| Reaction time | 2-24 hours |

| Purification method | Reverse-phase HPLC |

| Storage | -20°C, dark, up to 24 months |

| Stock solution solvents | DMSO, aqueous buffer, alcohols |

| Solubility enhancement | Vortex, ultrasound, heating (37°C) |

Chemical Reactions Analysis

Types of Reactions

FAM alkyne, 5-isomer undergoes several types of chemical reactions, including:

Oxidation: : The alkyne group can be oxidized to form carboxylic acids or ketones.

Reduction: : The alkyne can be reduced to form alkenes or alkanes.

Substitution: : The alkyne group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: : Carboxylic acids, ketones.

Reduction: : Alkenes, alkanes.

Substitution: : Substituted alkenes, alkyl halides.

Scientific Research Applications

Metabolic Labeling Studies

One prominent application of FAM alkyne is in metabolic labeling studies. For instance, researchers have used FAM alkyne to label polysaccharides in Escherichia coli K5. The incorporation of FAM alkyne into bacterial polysaccharides allowed for visualization via fluorescence microscopy and flow cytometry.

Case Study: E. coli K5 Imaging

- Objective : To monitor the distribution and colonization of E. coli K5.

- Methodology :

- Strains were supplemented with GlcNAz or GlcNAl.

- FAM alkyne labeled these modified strains.

- Fluorescence imaging was performed on BALB/c mice after oral gavage.

- Findings : Strong fluorescence was detected around the stomach area, indicating successful colonization and persistence of the labeled bacteria .

Anticancer Activity

FAM alkyne derivatives have also been investigated for their potential anticancer properties. Studies suggest that these compounds can inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors, disrupting the interaction between VEGF and its receptors. This inhibition affects endothelial cell migration and tube formation, critical processes in tumor growth and metastasis.

Summary of Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Metabolic Labeling in E. coli K5 | Fluorescence microscopy & flow cytometry | Successful visualization of bacterial colonization using FAM alkyne |

| Anticancer Activity | In vitro assays on endothelial cells | Compounds similar to FAM alkyne inhibit VEGF receptor interactions |

Physical and Chemical Properties

FAM alkyne is characterized by several notable properties:

Mechanism of Action

The mechanism by which FAM alkyne, 5-isomer exerts its effects involves its interaction with specific molecular targets and pathways. The fluorescent properties of the compound allow for the visualization and tracking of labeled biomolecules, providing insights into their behavior and interactions within biological systems.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₂₄H₁₅NO₆ (or C₂₅H₁₅O₆N in some sources, likely due to formatting discrepancies) .

- Molecular Weight : 413.38–413.39 kDa .

- Optical Properties :

- Solubility : Soluble in aqueous buffers (pH > 8), DMSO, DMF, and alcohols .

- Storage : Stable at -20°C in the dark; sensitive to prolonged light exposure .

Comparison with Similar Compounds

6-FAM Alkyne (6-Isomer)

- Structural Difference : The alkyne group is attached at the 6-position of the fluorescein core instead of the 5-position .

- Optical Properties :

- Reactivity : Similar click chemistry compatibility but may exhibit altered solubility or steric effects in certain reactions .

- Applications : Primarily used for oligonucleotide labeling .

Key Distinction : The 5-isomer is often preferred for its higher reported purity (>97%) and specificity in isomer-sensitive assays , whereas 6-FAM alkyne may be used interchangeably in less stringent applications.

FAM Azide, 5-Isomer

- Functional Group : Contains an azide (-N₃) instead of an alkyne .

- Optical Properties : Matches FAM alkyne (490/525 nm excitation/emission) .

- Reactivity : Participates in CuAAC as the azide partner, enabling inverse labeling strategies (e.g., tagging alkyne-modified biomolecules) .

- Applications : Used in the synthesis of fluorescent probes like IS4-FAM for competitive receptor binding studies .

Key Distinction : FAM azide is complementary to FAM alkyne in click chemistry workflows but requires careful handling due to azide instability under light and heat .

5-FAM Succinimidyl Ester (5-FAM SE)

- Functional Group : Reacts with primary amines (-NH₂) via NHS ester chemistry .

- Optical Properties : Similar to FAM alkyne (absorption/emission at ~494/520 nm) .

- Reactivity : Targets lysine residues or N-termini in proteins, unlike the alkyne’s bioorthogonal reactivity .

- Applications : Labeling peptides, antibodies, and nucleic acids without requiring copper catalysts .

Key Distinction : 5-FAM SE is ideal for direct protein conjugation, while FAM alkyne is suited for modular, post-synthetic labeling via click chemistry.

Mixed Isomers (5(6)-FAM Derivatives)

- Composition : Contains both 5- and 6-isomers, often at lower purity .

- Optical Properties : Broader emission spectra due to isomer heterogeneity .

- Cost : Typically cheaper than single-isomer variants but less reliable for quantitative assays .

Key Distinction : Single-isomer FAM alkyne (5- or 6-) ensures reproducible results in high-precision applications, such as flow cytometry or confocal microscopy .

Non-Fluorescein Dyes (e.g., TAMRA, Cy3)

- Structural Difference : Rhodamine (TAMRA) or cyanine (Cy3) backbones instead of fluorescein .

- Optical Properties :

- Applications : Preferred for multiplexing or avoiding spectral overlap with green fluorescent proteins .

Key Distinction : FAM derivatives excel in green-channel detection, while TAMRA/Cy3 are better suited for red-channel imaging.

Data Tables

Table 1: Optical Properties of FAM Derivatives

| Compound | Absorption (nm) | Emission (nm) | ε (M⁻¹cm⁻¹) | Φ | |

|---|---|---|---|---|---|

| FAM Alkyne, 5-isomer | 490–492 | 513–525 | 74,000–80,000 | 0.93 | |

| 6-FAM Alkyne | 493 | 517 | 83,000 | - | |

| FAM Azide, 5-isomer | 490 | 525 | - | - | |

| 5-FAM SE | 494 | 520 | - | - |

Table 2: Functional Comparison

Biological Activity

FAM alkyne, 5-isomer (CAS: 510758-19-7) is a fluorescent compound widely utilized in biochemical research for its ability to label and detect biomolecules through copper-catalyzed click chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields.

Molecular Characteristics:

- Chemical Formula: CHON

- Molecular Weight: 413.38 g/mol

- Purity: ≥ 97% (HPLC)

- Solubility: Good in aqueous buffers (pH > 8), alcohols, DMSO, and DMF

Spectral Information:

- Excitation Maximum: 490 nm

- Emission Maximum: 513 nm

- Quantum Yield: 0.93

FAM alkyne interacts with azide-containing molecules through a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process leads to the formation of a stable triazole ring, allowing for the visualization of the target molecule via fluorescence spectroscopy .

Biochemical Pathways

The primary pathway affected by FAM alkyne is the click chemistry pathway, which is crucial for labeling proteins and other biomolecules in various experimental settings. The reaction typically completes within an hour, making it suitable for rapid applications in live-cell imaging and tracking.

Cellular Effects

FAM alkyne has significant effects on cellular processes:

- It labels proteins, nucleic acids, and other biomolecules, facilitating their visualization within cells.

- The compound emits a strong fluorescence signal, enabling researchers to observe dynamic changes in biomolecules during various biological processes .

Case Studies

-

Imaging in Bacterial Systems:

A study demonstrated the use of FAM alkyne to label Escherichia coli K5 capsular polysaccharides. Fluorescence microscopy revealed that azido and alkyne groups incorporated into bacterial cells could be visualized effectively, showcasing the compound's utility in tracking bacterial behavior in live organisms . -

Zebrafish Pharmacokinetics:

Research involving zebrafish embryos assessed the spatiotemporal distribution of fluorescent alkynes post-administration. Results indicated that FAM alkyne provided clear imaging capabilities for evaluating pharmacokinetic profiles, highlighting its potential for drug development studies .

Applications

FAM alkyne is employed across various scientific disciplines:

- Chemistry: For labeling and detecting small molecules and polymers.

- Biology: In imaging and tracking proteins and nucleic acids.

- Medicine: For diagnostic purposes, including the detection of specific biomarkers.

- Industry: In developing biosensors and diagnostic assays .

Data Table: Comparison of Biological Activity

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Labeling small molecules | High specificity in reactions with azides |

| Biology | Imaging proteins/nucleic acids | Strong fluorescence signal aids dynamic observation |

| Medicine | Diagnostic assays | Effective in detecting biomarkers in tissues |

| Industry | Biosensor development | Useful in creating diagnostic tools |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to characterize the purity and structural integrity of FAM alkyne, 5-isomer?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (absorption maxima at 492 nm) to assess purity ≥95% . Confirm the alkyne moiety via Fourier-transform infrared spectroscopy (FTIR) peaks at ~2100–2200 cm⁻¹ (C≡C stretch) and validate the fluorescein core using ¹H/¹³C NMR in deuterated DMSO . Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak at m/z 413.38 .

Q. How can FAM alkyne, 5-isomer be conjugated to biomolecules using click chemistry?

- Methodological Answer : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Step 1 : Prepare azide-functionalized biomolecules (e.g., proteins, oligonucleotides).

- Step 2 : React FAM alkyne (1–10 µM) with azides in PBS (pH 7.4) containing 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand (37°C, 1–2 hours).

- Step 3 : Purify conjugates via size-exclusion chromatography and confirm labeling efficiency using fluorescence spectroscopy (λex/λem = 492/517 nm) .

Q. What are the optimal storage conditions to maintain FAM alkyne, 5-isomer’s stability?

- Methodological Answer : Store lyophilized powder at −20°C in dark, anhydrous conditions to prevent photobleaching and hydrolysis. For short-term use (≤3 weeks), dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can photopatterning techniques leverage FAM alkyne, 5-isomer for spatial control of molecular gradients?

- Methodological Answer : Use a digital micromirror device (DMD) to project 365 nm or 405 nm light patterns onto substrates coated with FAM alkyne and radical photoinitiators (e.g., 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone). Adjust exposure time (0.5–5 seconds) and grayscale intensity to modulate surface density. Validate gradients via fluorescence microscopy (λex = 488 nm) and atomic force microscopy (AFM) .

Q. What strategies mitigate fluorescence quenching of FAM alkyne, 5-isomer in complex biological matrices?

- Methodological Answer :

- Spatial shielding : Incorporate polyethylene glycol (PEG) spacers between FAM and the biomolecule.

- Environmental tuning : Use pH 7.4–8.0 buffers to stabilize the fluorescein dianion (quantum yield Φ = 0.93) .

- Advanced imaging : Apply time-resolved fluorescence lifetime imaging (FLIM) to distinguish signal from autofluorescence .

Q. How do electronic properties of the alkyne group influence reaction kinetics in CuAAC with FAM alkyne, 5-isomer?

- Methodological Answer : Perform kinetic assays using stopped-flow spectroscopy to monitor triazole formation (λ = 300 nm). Compare rate constants (k) under varying conditions:

- Catalyst : Cu(I) vs. ruthenium-based systems.

- Ligands : THPTA vs. TBTA for Cu(I) stabilization.

- Solvent : Aqueous vs. organic media.

DFT modeling can further elucidate electronic effects on transition states .

Data Contradictions and Resolution

Q. Conflicting reports exist on FAM alkyne’s solubility in aqueous buffers. How should researchers address this?

- Analysis : While states solubility in "most organic solvents," reports successful aqueous photopatterning.

- Resolution : Pre-dissolve FAM alkyne in DMSO (≤5% v/v final concentration) and dilute in PBS with 0.1% Tween-20 to enhance colloidal stability .

Q. Discrepancies in reported fluorescence quantum yields (Φ) for FAM derivatives: How to validate experimental values?

- Methodological Answer : Use a reference standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95) for calibration. Measure Φ via integrating sphere spectroscopy and correct for inner-filter effects at high concentrations .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Absorption λmax | 492 nm (ε = 74,000 cm⁻¹M⁻¹) | |

| Emission λmax | 517 nm | |

| Quantum Yield (Φ) | 0.93 | |

| Recommended Storage | −20°C, dark, anhydrous |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.